Linoleic Acid

Description

Evolution of Dietary Guidelines and Public Health Policies

The classification of this compound as an essential nutrient originated from George and Mildred Burr’s 1929–1930 experiments, which demonstrated that rats developed dermatitis, tail necrosis, and premature death when deprived of dietary fat. Their work established that 0.6% of total caloric intake from this compound prevented deficiency symptoms, leading to the adoption of a 2% daily caloric requirement for humans. However, modern analyses reveal that the Burrs’ control diets lacked both omega-6 and omega-3 fatty acids, potentially exaggerating this compound’s essentiality. Subsequent studies in the 1970s showed that alpha-linolenic acid (an omega-3 fatty acid) mitigates this compound deficiency symptoms, suggesting the original requirements were overestimated by 75%.

Public health policies amplified this compound consumption through initiatives like the 1961 American Heart Association (AHA) guidelines, which advocated replacing saturated fats with polyunsaturated fatty acids (PUFAs). By 1977, the U.S. Dietary Guidelines for Americans institutionalized this shift, leading to a 25-fold increase in this compound intake—from 2 g/day in 1865 to 29 g/day in 2008. Industrial seed oils, marketed as heart-healthy alternatives to animal fats, became dietary staples despite emerging evidence linking excessive this compound to oxidative stress and chronic inflammation.

Table 1: Historical Shifts in this compound Intake and Policy

| Era | This compound Intake | Policy Milestone |

|---|---|---|

| Pre-1900s | 2 g/day (1% calories) | None |

| 1929–1930 | 5 g/day | Burrs’ essential fatty acid designation |

| 1961–1977 | 18 g/day | AHA PUFA recommendations |

| Post-2000 | 29 g/day | USDA upper limit (10% calories) exceeded |

Reassessment of Early Epidemiological Studies on Cardiovascular Outcomes

The 2014 AHA meta-analysis of 13 cohort studies (310,602 participants) concluded that replacing 5% of saturated fat calories with this compound reduced coronary heart disease (CHD) risk by 9% and CHD mortality by 13%. These findings reinforced the narrative that this compound confers cardiovascular benefits. However, critical reappraisals highlight methodological limitations:

- Confounding by Lipid Peroxidation : this compound’s susceptibility to oxidation generates toxic metabolites like 4-hydroxynonenal (4-HNE), a mutagen implicated in atherosclerosis and DNA damage. Early studies did not account for oxidative byproducts in processed seed oils.

- Temporal Discrepancies : The AHA analysis aggregated data from cohorts spanning 1966–2013, overlapping with periods of rising obesity and diabetes rates, which independently influence CHD risk.

- Source Heterogeneity : Many studies categorized nuts, seeds, and industrially processed oils as equivalent this compound sources, despite divergent nutrient profiles and oxidation potentials.

Table 2: Contrasting Perspectives on this compound and CHD Risk

Critical Analysis of Essential Fatty Acid Classification Criteria

The Burrs’ original criteria for essentiality—growth maintenance and deficiency symptom prevention—have faced scrutiny. Modern biochemistry reveals that this compound’s role extends beyond structural membrane components to include:

- Cardiolipin Remodeling : this compound comprises 80–90% of fatty acids in cardiac cardiolipin, a mitochondrial phospholipid critical for electron transport chain efficiency. Suboptimal cardiolipin composition impairs ATP production and increases reactive oxygen species.

- Eicosanoid Precursor Status : this compound derivatives like arachidonic acid serve as substrates for pro-inflammatory eicosanoids, complicating its classification as universally beneficial.

The Institute of Medicine’s upper limit (10% of calories) conflicts with biochemical data suggesting optimal intake at 1–2% of calories. Furthermore, global dietary patterns make this compound deficiency nearly impossible outside experimental settings, challenging its "essential" designation under current intake levels.

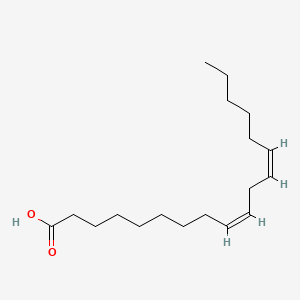

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleic acid can be synthesized through the hydrolysis of triglycerides found in vegetable oils. The process involves saponification, where the triglycerides are treated with a strong base like sodium hydroxide to produce glycerol and fatty acid salts. The fatty acid salts are then acidified to yield free fatty acids, including this compound .

Industrial Production Methods: Industrially, this compound is typically extracted from vegetable oils through a process of solvent extraction and distillation. The oils are first extracted from seeds using solvents like hexane. The extracted oil is then subjected to distillation to separate the fatty acids based on their boiling points. This compound, being a polyunsaturated fatty acid, is separated and purified through fractional distillation .

Chemical Reactions Analysis

Ozonolysis and Autoxidation

Linoleic acid reacts with ozone (O₃) through two competing pathways: ozonolysis (direct cleavage of double bonds) and autoxidation (free radical chain reactions with molecular oxygen).

Key Findings:

-

Low Ozone Concentrations (200–250 ppb): Autoxidation dominates, producing hydroperoxides and carbonyl compounds. After 20 hours of exposure, this compound particles show a 2–3% mass increase due to oxygen incorporation .

-

High Ozone Concentrations (10 ppm): Ozonolysis prevails, cleaving double bonds to form aldehydes (e.g., nonanal) and carboxylic acids (e.g., azelaic acid). Reaction efficiency scales linearly with O₃ concentration .

-

Morphological Changes: Ozone-processed particles exhibit increased hygroscopicity (mass ratio at 85% RH rises by 2–4%) and altered light-scattering patterns .

Table 1: Ozonolysis vs. Autoxidation Under Varying Conditions

| Condition | Dominant Pathway | Products | Mass Change |

|---|---|---|---|

| 200 ppb O₃, 20 h | Autoxidation | Hydroperoxides, carbonyls | +2–3% |

| 10 ppm O₃, 3 h | Ozonolysis | Nonanal, azelaic acid | -15–20% |

Biohydrogenation in Rumen Microbiota

Ruminal bacteria metabolize this compound via biohydrogenation (BH) , a multi-step reduction process:

Reaction Sequence :

-

Isomerization: Δ12 or Δ9 isomerase converts this compound to conjugated this compound (CLA).

-

Δ12 Isomerase: Forms cis-9,trans-11 CLA (rumenic acid).

-

Δ9 Isomerase: Forms trans-10,cis-12 CLA.

-

-

Reduction: CLA is hydrogenated to trans-octadecenoic acids (e.g., vaccenic acid).

-

Final Reduction: Stearic acid (C₁₈:0) is produced.

Table 2: Biohydrogenation Kinetics of this compound

| Step | Enzyme | Intermediate | Vₘₐₓ (mM/h) | Kₘ (M) |

|---|---|---|---|---|

| Isomerization | Δ12 isomerase | cis-9,trans-11 CLA | 0.6 | 2.0 × 10⁻³ |

| Reduction | reductase | trans-C18:1 | 0.3 | 1.5 × 10⁻³ |

-

Kinetic Note: Δ12 isomerase acts faster than Δ9 isomerase, leading to early accumulation of rumenic acid .

Lipoxygenase Pathway

This compound is oxidized by lipoxygenases (LOX) to hydroperoxyoctadecadienoic acids (HPODEs) , which decompose into reactive aldehydes (e.g., 4-hydroxy-2-nonenal) .

Cytochrome P450 Epoxidation

Cytochrome P450 enzymes epoxidize this compound to vernolic acid (12,13-epoxide) and coronaric acid (9,10-epoxide) , which regulate endocannabinoid metabolism .

Lipid Peroxidation

Autoxidation at bis-allylic positions generates oxidized this compound metabolites (OXLAMs) , such as 9- and 13-hydroxyoctadecadienoic acid (HODE) .

Table 3: Oxidized Metabolites and Biological Effects

| Metabolite | Formation Pathway | Biological Effect |

|---|---|---|

| 9-HODE | Autoxidation | Pro-inflammatory |

| 13-HODE | LOX/autoxidation | Anti-inflammatory |

| 4-HNE | Peroxidation | Neurotoxicity, apoptosis |

Film Formation in Paints

This compound undergoes autoxidation in air, forming cross-linked polymers via radical intermediates. This property is exploited in drying oils for paints and varnishes .

Thiobarbituric Acid (TBA) Reaction

This compound hydroperoxides react with TBA to form a red chromogen (λₘₐₓ = 532 nm), used to quantify lipid peroxidation .

Pathophysiological Implications

Excessive this compound intake promotes OXLAM formation, linked to:

Scientific Research Applications

Nutritional Applications

Dietary Significance

Linoleic acid is one of the most abundant PUFAs in the human diet, primarily sourced from vegetable oils such as sunflower, safflower, and corn oil. It is crucial for maintaining health due to its role in cellular function and metabolism. LA is involved in several metabolic pathways, including the synthesis of eicosanoids, which are vital for inflammation and immune response regulation .

Clinical Uses

LA is incorporated into enteral and parenteral nutrition formulations to ensure adequate intake of essential fatty acids. It is also included in infant formulas to support growth and development . Furthermore, LA supplementation has been linked to reduced cardiovascular disease risk when it replaces saturated fats in the diet .

Dermatological Applications

Skin Health

this compound is recognized for its beneficial effects on skin health. It plays a critical role in maintaining the skin barrier by being incorporated into ceramides, which are essential for skin hydration and protection against environmental stressors . Studies have shown that topical application of LA can improve conditions like acne, atopic dermatitis, and psoriasis by enhancing skin barrier function and reducing inflammation .

Hair Growth

Research indicates that this compound may promote hair growth by activating signaling pathways involved in hair follicle development. In animal studies, topical application of LA has been shown to stimulate dermal papilla cell proliferation, which is crucial for hair regeneration .

Pharmaceutical Applications

Anti-Inflammatory Properties

this compound has garnered attention for its anti-inflammatory effects. It serves as a precursor for bioactive lipid mediators that can modulate inflammatory responses. Supplementation with LA has been associated with reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases such as arthritis and cardiovascular conditions .

Potential in Neuroprotection

Emerging research suggests that this compound may have neuroprotective properties. It has been implicated in regulating brain immunity and neuronal signaling. Studies indicate that appropriate dietary intake of LA can help mitigate neuroinflammation and support cognitive function .

Industrial Applications

Cosmetics and Personal Care Products

Due to its emollient properties, this compound is widely used in cosmetics and personal care products. It helps improve skin texture and hydration while providing antioxidant benefits. Its incorporation into formulations can enhance product efficacy for moisturizing creams, lotions, and hair care products .

Food Industry

In food technology, this compound is valued for its role as a healthy fat source. Its use in food products not only enhances flavor but also contributes to nutritional profiles by providing essential fatty acids necessary for human health .

Case Study 1: this compound in Skin Treatment

A clinical trial evaluated the effects of topical this compound on patients with atopic dermatitis. Results showed significant improvement in skin hydration and barrier function compared to a placebo group, highlighting LA's therapeutic potential in dermatological applications.

Case Study 2: Dietary this compound and Cardiovascular Health

A cohort study examined dietary intake of this compound among participants with varying heart disease risk factors. Findings indicated that higher consumption of LA was associated with lower levels of LDL cholesterol and inflammatory markers, supporting its cardioprotective effects.

Mechanism of Action

Linoleic acid exerts its effects through several mechanisms:

Cell Membrane Integrity: It is a key component of phospholipids in cell membranes, maintaining their fluidity and integrity.

Precursor for Bioactive Lipids: this compound is converted into arachidonic acid, which is further metabolized into bioactive lipids like prostaglandins and leukotrienes that play roles in inflammation and immune responses.

Skin Health: It helps form a protective barrier on the skin, retaining moisture and preventing dryness.

Comparison with Similar Compounds

Conjugated Linoleic Acid (CLA)

CLA refers to a group of geometric and positional isomers of LA, primarily the cis-9,trans-11 (c9,t11) and trans-10,cis-12 (t10,c12) forms.

Gamma-Linolenic Acid (GLA, C18:3n-6)

GLA is a Δ6-desaturation product of LA and a precursor to anti-inflammatory prostaglandins. In Polygonatum cyrtonema rhizomes, GLA accumulates 23-fold higher than LA in certain germplasms, highlighting metabolic divergence .

Alpha-Linolenic Acid (ALA, C18:3n-3)

ALA, an omega-3 PUFA, competes with LA for desaturation enzymes. It is crucial for synthesizing eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which modulate cardiovascular and neurological health. In seeds, ALA elevates the ω-3/ω-6 ratio, counteracting LA’s dominance . Notably, ALA’s historical dismissal as non-essential contrasts with LA’s well-established essentiality .

Metabolic Pathways and Interactions

Anticancer Activity

Cardiovascular and Metabolic Effects

Industrial Utilization

- Food Stability : LA-rich oils (e.g., sunflower) are oxidation-prone, whereas high-oleic/LA blends (e.g., SSO oil) enhance oxidative stability .

- Bioremediation : LA acts as a biosurfactant, enhancing polycyclic aromatic hydrocarbon (PAH) degradation by increasing microbial bioavailability .

Key Research Findings

Biological Activity

Linoleic acid (LA), an essential polyunsaturated fatty acid (PUFA) belonging to the omega-6 family, plays a crucial role in various biological processes. Its implications in health and disease, particularly concerning inflammation, metabolic disorders, and cancer, have been extensively studied. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

1. Chemical Structure and Sources

This compound is characterized by its two double bonds in the carbon chain, specifically at the 9th and 12th positions (C18:2). It is predominantly found in vegetable oils such as sunflower, corn, soybean, and safflower oils, as well as in nuts and seeds.

2.1 Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, a study demonstrated that this compound esters can inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases . Additionally, the administration of hydroxy linoleic acids has shown promise in reducing inflammation markers such as iNOS and COX-2 .

2.2 Metabolic Effects

This compound intake has been associated with improved metabolic health. A meta-analysis revealed that higher dietary intake of this compound correlates with a reduced risk of Type 2 diabetes mellitus (T2DM), showing a summary relative risk (RR) of 0.94 for high vs. low intake . Furthermore, LA has been linked to lower total cholesterol and LDL cholesterol levels when included in diets .

2.3 Cancer Prevention

Research indicates that this compound may exert protective effects against certain cancers. Epidemiological studies have shown an inverse relationship between this compound intake and the risk of non-Hodgkin lymphoma . Moreover, conjugated forms of this compound have demonstrated anti-carcinogenic properties in animal models by reducing tumor incidence .

3.1 Dietary Patterns and Health Outcomes

A systematic review assessed the impact of dietary this compound on mortality risks associated with cardiovascular disease (CVD) and cancer. The findings suggested that a daily increase of 1 g in this compound intake was linked to a 5% reduction in all-cause mortality .

3.2 Clinical Trials on Lipid Profiles

In a controlled trial examining the effects of diets enriched with canola oil (high in this compound), participants exhibited significant reductions in circulating lipid levels after six weeks compared to control diets . The study reported reductions in total cholesterol by approximately 4% and LDL cholesterol by about 6%, indicating favorable lipid-modulating effects.

The biological activities of this compound are mediated through several mechanisms:

- Membrane Fluidity : As a component of cell membranes, LA contributes to membrane fluidity and functionality.

- Eicosanoid Production : this compound is a precursor for eicosanoids, which are signaling molecules involved in inflammation and immune responses.

- Antimicrobial Activity : this compound exhibits antibacterial properties by disrupting bacterial cell membranes, leading to cell death .

5. Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

6. Conclusion

This compound is a vital fatty acid with extensive biological activities influencing inflammation, metabolism, and cancer prevention. Its incorporation into dietary patterns can yield significant health benefits, particularly concerning chronic diseases such as cardiovascular conditions and diabetes. Continued research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Q. How should experimental protocols for assessing linoleic acid’s anti-inflammatory effects be designed to ensure reproducibility?

- Methodological Answer: Begin with in vitro models (e.g., macrophage cell lines) to screen dose-dependent effects, using LPS-induced inflammation as a control. Transition to in vivo rodent models (e.g., high-fat diet-induced obesity) with standardized this compound administration (oral gavage vs. dietary incorporation). Include negative controls (vehicle-only) and positive controls (e.g., NSAIDs). Document purity (>98% via HPLC) and storage conditions (argon atmosphere, -80°C) to prevent oxidation . Replicate key steps from prior studies (e.g., cytokine measurement via ELISA) while citing established protocols .

Q. What are best practices for ensuring this compound stability during experimental workflows?

- Methodological Answer: Store this compound under inert gas (argon/nitrogen) at -80°C to minimize auto-oxidation. Avoid exposure to strong acids/alkalis or oxidizing agents during sample preparation . Use antioxidants (e.g., BHT) in lipid emulsions and validate stability via gas chromatography (GC) to monitor degradation products like hydroperoxides .

Q. How can researchers structure a hypothesis-driven study on this compound’s role in lipid metabolism?

- Methodological Answer: Apply the PICOT framework:

- Population: Rodent models with genetic predisposition to dyslipidemia.

- Intervention: this compound supplementation (e.g., 2% w/w diet).

- Comparison: Omega-3-enriched diets or placebo.

- Outcome: Hepatic triglyceride levels via NMR spectroscopy.

- Time: 12-week intervention.

Align with NIH guidelines for preclinical reporting (e.g., randomization, blinding) .

Advanced Research Questions

Q. How can contradictory findings on conjugated this compound (CLA) and obesity in human trials be reconciled?

- Methodological Answer: Conduct isomer-specific meta-analyses (e.g., separating cis-9,trans-11 vs. trans-10,cis-12 CLA) to identify differential effects on adiposity. Control for variables like baseline BMI, dietary intake, and genetic polymorphisms via multivariate regression. Use standardized endpoints (e.g., DEXA for body composition) and publish raw data for secondary analysis .

Q. What advanced techniques are required to isolate and characterize CLA isomers in complex biological matrices?

- Methodological Answer: Employ silver-ion HPLC or GC with mass spectrometry (GC-MS) to resolve geometric isomers. Validate peak identification using reference standards (e.g., 9(E),12(E)-linoleic acid ethyl ester) . For tissue samples, use solid-phase extraction (SPE) to purify lipids prior to analysis, ensuring recovery rates >90% via internal standards (e.g., heptadecanoic acid) .

Q. How can mechanistic studies validate this compound’s role in cancer modulation using genetic models?

- Methodological Answer: Utilize knockout mouse models (e.g., PPAR-γ⁻/⁻) to test this compound’s dependency on specific signaling pathways. Combine RNA-seq with lipidomics to map metabolic flux changes. Validate findings in 3D tumor spheroids treated with this compound metabolites (e.g., 13-HODE) .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing this compound’s dose-response effects?

- Methodological Answer: Apply nonlinear regression (e.g., sigmoidal curve fitting) to EC₅₀ calculations. For longitudinal data, use mixed-effects models to account for individual variability. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should this compound research data be presented to enhance clarity and reproducibility?

- Methodological Answer: Summarize key findings in structured tables (e.g., fatty acid composition, experimental groups) and line charts for time-series data. Use box plots for inter-study variability comparisons. Provide raw data in supplementary files with metadata (e.g., instrument settings, calibration curves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.